molecular formula C9H12N2O2 B15264104 N-ethyl-3-methyl-4-nitroaniline

N-ethyl-3-methyl-4-nitroaniline

Cat. No.: B15264104
M. Wt: 180.20 g/mol
InChI Key: OBINZXFYJFGKBK-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-4-nitroaniline is a nitroaromatic compound with the molecular formula C₉H₁₂N₂O₂, featuring an ethyl group (-CH₂CH₃) at the N-position, a methyl group (-CH₃) at the 3-position, and a nitro (-NO₂) group at the 4-position of the aniline ring.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-ethyl-3-methyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-4-5-9(11(12)13)7(2)6-8/h4-6,10H,3H2,1-2H3

InChI Key

OBINZXFYJFGKBK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-4-nitroaniline typically involves nitration and subsequent reduction reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or tin in hydrochloric acid for the reduction of nitro groups to amine groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-3-methyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethyl and methyl groups can influence the compound’s solubility and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares N-ethyl-3-methyl-4-nitroaniline with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Substituent Position and Functional Group Influence

Table 1: Comparison of Nitroaniline Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Data Source
This compound C₉H₁₂N₂O₂ 196.21 (calc.) Not reported -NHCH₂CH₃, -CH₃ (3), -NO₂ (4) Inferred
2-Methyl-4-nitroaniline (MNA) C₇H₈N₂O₂ 152.15 131–133 -CH₃ (2), -NO₂ (4)
3-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 Not reported -CH₃ (3), -NO₂ (4)
N-Ethyl-4-fluoro-2-nitroaniline C₈H₉FN₂O₂ 200.17 Not reported -NHCH₂CH₃, -F (4), -NO₂ (2)
N-Ethyl-2-methyl-4-nitroaniline C₉H₁₂N₂O₂ 196.21 Not reported -NHCH₂CH₃, -CH₃ (2), -NO₂ (4)

Key Observations :

Substituent Position :

  • The position of the methyl group significantly affects melting points. For example, 2-methyl-4-nitroaniline (MNA) melts at 131–133°C , while 2-methyl-5-nitroaniline melts at 104–107°C . The 3-methyl isomer (as in the target compound) likely reduces crystallinity compared to the 2-methyl analog due to steric hindrance.
  • The ethyl group at the N-position increases molecular weight (~196 vs. ~152 for MNA) and may lower melting points due to reduced symmetry.

Functional Group Effects: The nitro group at the 4-position enhances electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions.

Physicochemical and Application-Based Comparisons

Key Findings :

  • MNA exhibits exceptional electro-optic properties due to its planar structure and strong second-order nonlinear susceptibility . The ethyl and methyl substitutions in the target compound may reduce this effect by introducing steric bulk.
  • N-Ethyl-4-chloro-2-nitroaniline demonstrates the versatility of nitroanilines in synthesizing halogenated intermediates, suggesting similar utility for the target compound in specialty chemical production.
  • 3-Methyl-4-nitroaniline is a precursor for fluorinated compounds , implying that the ethylated analog could serve in advanced organic synthesis.

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